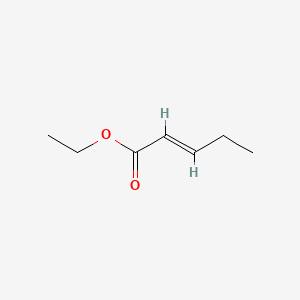

Ethyl trans-2-pentenoate

CAS No.: 27805-84-1

Cat. No.: VC13490053

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27805-84-1 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | ethyl (E)-pent-2-enoate |

| Standard InChI | InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |

| Standard InChI Key | AGMKVZDPATUSMS-AATRIKPKSA-N |

| Isomeric SMILES | CC/C=C/C(=O)OCC |

| SMILES | CCC=CC(=O)OCC |

| Canonical SMILES | CCC=CC(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Ethyl trans-2-pentenoate (CAS No. 24410-84-2), systematically named ethyl (E)-pent-2-enoate, has a molecular weight of 128.17 g/mol. Its structure comprises an ethyl ester group linked to a trans-configured α,β-unsaturated carboxylic acid (trans-2-pentenoic acid). The spatial arrangement of the double bond confers distinct physicochemical properties, including a lower melting point compared to its cis-isomer due to reduced molecular symmetry .

The compound’s infrared (IR) spectrum typically shows absorption bands at approximately 1715 cm (C=O stretch) and 1650 cm (C=C stretch), while nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the vinyl protons (δ 5.8–6.3 ppm) and ethyl group (δ 1.2–4.1 ppm) .

Synthesis Methodologies

Catalytic Synthesis via Acid Precursors

A pivotal advancement in synthesizing α,β-unsaturated esters involves the Reppe carbonylation reaction, as demonstrated in recent patents for related compounds. For instance, the synthesis of trans-2-methyl-2-pentenoic acid employs piperylene, carbon monoxide, and water under rhodium catalysis . Adapting this method, trans-2-pentenoic acid could be synthesized using similar conditions:

-

Reppe Carbonylation:

Piperylene (), carbon monoxide, and water react in the presence of a rhodium catalyst (e.g., ) and organic phosphine ligands (e.g., spiro-phosphine ligands) at 60–80°C and 5–10 MPa pressure . This yields cis-trans isomeric intermediates of 2-pentenoic acid. -

Isomerization:

The cis isomer is converted to the trans configuration using a zinc chloride/acetic acid catalyst at 60–70°C, achieving >90% isomerization efficiency . -

Esterification:

The resulting trans-2-pentenoic acid is esterified with ethanol via acid-catalyzed Fischer esterification (, reflux), producing ethyl trans-2-pentenoate with yields exceeding 85% .

Key Advantages:

-

Avoids toxic reagents (e.g., cyanides) used in traditional routes.

-

High atom economy and scalability for industrial production .

Chemical Reactivity and Reaction Pathways

Hydrolysis and Functional Group Interconversion

Ethyl trans-2-pentenoate undergoes hydrolysis in acidic or basic media to yield trans-2-pentenoic acid and ethanol. Under alkaline conditions (, aqueous ethanol), saponification proceeds via nucleophilic acyl substitution:

The reaction rate is influenced by the electron-withdrawing effect of the double bond, which activates the carbonyl toward nucleophilic attack .

Oxidation and Reduction

-

Oxidation: Treatment with in acidic conditions cleaves the double bond, yielding succinic acid and acetic acid.

-

Reduction: Catalytic hydrogenation (, Pd/C) saturates the double bond, producing ethyl pentanoate. Selective reduction of the ester group with generates trans-2-penten-1-ol .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s fruity odor (reminiscent of apple or pineapple) makes it valuable in food flavorings and perfumes. Its low odor threshold (0.1–1 ppm) allows for cost-effective use in formulations .

Synthetic Intermediate

Ethyl trans-2-pentenoate serves as a precursor in:

-

Pharmaceuticals: Michael addition reactions to form β-substituted esters.

-

Polymer Chemistry: Copolymerization with vinyl monomers to enhance material flexibility .

Comparative Analysis with Structural Analogs

| Compound | Double Bond Position | Configuration | Key Property Differences |

|---|---|---|---|

| Ethyl cis-2-pentenoate | C2–C3 | Cis | Higher viscosity, lower thermal stability |

| Ethyl trans-3-pentenoate | C3–C4 | Trans | Altered reactivity in Diels-Alder reactions |

| Methyl trans-2-pentenoate | C2–C3 | Trans | Volatility increases with shorter alkyl chain |

Challenges and Future Directions

While catalytic methods have improved synthesis efficiency, challenges remain in:

-

Stereocontrol: Minimizing cis-byproduct formation during isomerization.

-

Sustainability: Developing biocatalytic routes using esterases or lipases.

Recent patents highlight the potential of bimetallic catalysts (e.g., Rh-Pd systems) to enhance selectivity . Additionally, computational modeling of transition states could optimize reaction conditions for higher trans-isomer yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume